2,4-dihydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
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Overview
Description
Rubiginone D2 is a polyketide compound isolated from the bacterium Streptomyces sp. It exhibits significant antibacterial and anticancer activities. The compound is known for its efficacy against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, as well as its ability to inhibit the proliferation of various cancer cell lines, including HM02, Kato III, HepG2, and MCF7 .
Preparation Methods
Rubiginone D2 is typically isolated from the cultures of Streptomyces sp. The biosynthesis involves the folding of a decaketide precursor, which is built up by a polyketide synthase of the iterative type II from acetate/malonate units . The fermentation process involves cultivating the Streptomyces strain in a suitable medium, followed by extraction and purification using chromatographic techniques
Chemical Reactions Analysis
Rubiginone D2 undergoes various chemical reactions, including oxidation and substitution. Common reagents used in these reactions include oxidizing agents and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Rubiginone D2 can lead to the formation of more oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Rubiginone D2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study polyketide biosynthesis and the mechanisms of action of antibiotics.
Biology: The compound’s antibacterial properties make it a valuable tool for studying bacterial resistance and developing new antibiotics.
Medicine: Rubiginone D2’s anticancer properties are of significant interest for developing new cancer therapies. .
Mechanism of Action
Rubiginone D2 exerts its effects by inhibiting the growth of bacteria and cancer cells. The exact molecular targets and pathways involved are not fully understood, but it is believed to interfere with essential cellular processes in both bacteria and cancer cells. The compound’s antibacterial activity is likely due to its ability to disrupt bacterial cell wall synthesis or function, while its anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Rubiginone D2 belongs to the angucycline family of aromatic polyketides, which includes other compounds such as rubiginone B2, 4-O-acetyl-rubiginone D2, rubiginone H, and rubiginone I . These compounds share a similar tetracyclic benz[a]anthracene core structure but differ in their functional groups and biological activities. Rubiginone D2 is unique in its specific antibacterial and anticancer properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2,4-dihydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-8-16(21)10-6-7-11-14(15(10)20(25)17(8)22)19(24)9-4-3-5-12(26-2)13(9)18(11)23/h3-8,16-17,21-22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIWLEGGRHIXAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(C(=O)C1O)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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